molecular formula C16H13BrClNO4 B2806197 4-((1-(5-bromo-2-chlorobenzoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one CAS No. 1798491-18-5

4-((1-(5-bromo-2-chlorobenzoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one

Cat. No.: B2806197
CAS No.: 1798491-18-5
M. Wt: 398.64
InChI Key: OUZKRCGBSLFHFR-UHFFFAOYSA-N
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Description

4-((1-(5-bromo-2-chlorobenzoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is a useful research compound. Its molecular formula is C16H13BrClNO4 and its molecular weight is 398.64. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antibacterial Evaluation

Azetidinone derivatives, including compounds related to 4-((1-(5-bromo-2-chlorobenzoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one, have been synthesized and characterized for their potential applications in scientific research, particularly focusing on their antibacterial properties. For example, Chopde, Meshram, and Pagadala (2012) synthesized azetidinone analogues by treating 3-methyl-1H-pyrazol-5(4H)-one with various reagents, leading to compounds that exhibited promising antibacterial activities against certain bacterial strains. These compounds were structurally confirmed using spectroscopic techniques and elemental analysis (Chopde, Meshram, & Pagadala, 2012).

Antimicrobial Activity of Azetidinone-Based Derivatives

Further expanding on the antimicrobial potential of azetidinone derivatives, Shah et al. (2014) synthesized a series of azetidin-2-one based phenyl sulfonyl pyrazoline derivatives. These compounds were tested for their antibacterial and antifungal activities, showing significant results against various microorganisms, highlighting the versatility and potential of azetidinone derivatives in developing new antimicrobial agents (Shah et al., 2014).

Applications in Synthesizing Novel Compounds

In addition to their antimicrobial applications, azetidinone derivatives are utilized in synthesizing novel compounds with potential biomedical applications. Ryzhkova, Ryzhkov, and Elinson (2020) demonstrated the synthesis of a new compound through the electrochemically induced multicomponent transformation, which involved azetidinone derivatives. This synthesized compound showed promise for various biomedical applications, particularly in regulating inflammatory diseases as indicated by docking studies (Ryzhkova, Ryzhkov, & Elinson, 2020).

Synthesis of β-Lactamase Inhibitors

Azetidinone derivatives also play a crucial role in the synthesis of β-lactamase inhibitors, which are essential in combating antibiotic resistance. Bentley and Hunt (1980) synthesized various azetidin-2-one derivatives and investigated their use in preparing bicyclic β-lactam compounds, which were found to be effective β-lactamase inhibitors. This research underscores the significance of azetidinone derivatives in developing compounds that can enhance the efficacy of antibiotics (Bentley & Hunt, 1980).

Properties

IUPAC Name

4-[1-(5-bromo-2-chlorobenzoyl)azetidin-3-yl]oxy-6-methylpyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrClNO4/c1-9-4-11(6-15(20)22-9)23-12-7-19(8-12)16(21)13-5-10(17)2-3-14(13)18/h2-6,12H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUZKRCGBSLFHFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)C3=C(C=CC(=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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